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Compound of Interest

Compound Name:
3,5-Difluoro-4-

(methylthio)benzaldehyde

CAS No.: 473299-49-9

Cat. No.: B1359144 Get Quote

Executive Summary: The Fluorine Effect
Fluorinated benzaldehydes (F-BZ) represent a critical class of pharmacophores in medicinal

chemistry. Unlike their non-fluorinated counterparts, the presence of the fluorine atom—with its

high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å)—

profoundly alters the physicochemical properties of the aldehyde scaffold.

This guide explores the "Fluorine Effect" on biological activity, focusing on three distinct

mechanisms:

Electronic Modulation: Fluorine acts as an electron-withdrawing group (EWG) via induction (

) but an electron donor via resonance (

). This duality tunes the electrophilicity of the carbonyl carbon, influencing reactivity with
nucleophiles (e.g., amine groups in proteins or DNA).

Lipophilicity Enhancement: C-F bonds increase logP, facilitating passive transport across

microbial cell membranes and the blood-brain barrier.

Metabolic Blocking: Strategic fluorination (particularly at the para position) blocks oxidative

metabolism (CYP450 hydroxylation), extending the half-life of derivative drugs.
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Mechanistic Insight: Structure-Activity
Relationships (SAR)
The biological efficacy of F-BZ is rarely due to the free aldehyde itself, which is often a reactive

intermediate. Instead, activity is realized through condensation products (Schiff bases,

hydrazones, thiosemicarbazones) or enzyme inhibition.

The Positional Effect (Ortho vs. Meta vs. Para)
The position of the fluorine atom dictates the biological outcome.

4-Fluorobenzaldehyde (Para): Generally the most active in enzyme inhibition (e.g.,

Tyrosinase) due to minimal steric hindrance and maximum electronic influence on the

carbonyl.

2-Fluorobenzaldehyde (Ortho): Often shows reduced activity in binding pockets due to steric

clashes but can enhance antifungal activity in Schiff bases by influencing the twist angle of

the imine bond.

Visualization: SAR & Synthetic Pathways
The following diagram illustrates the core reactivity pathways and biological targets of

fluorinated benzaldehydes.
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Figure 1: Synthetic divergence and biological targets of fluorinated benzaldehydes. The

aldehyde serves as a "warhead" precursor.

Therapeutic Applications & Data Analysis
Antimicrobial & Antifungal Activity (Schiff Bases)
Schiff bases derived from 4-fluorobenzaldehyde exhibit broad-spectrum activity. The

mechanism involves the imine (

) linkage interfering with cell wall synthesis and respiration.

Key Insight: Metal complexation (Zn, Cu) of these Schiff bases significantly lowers the

Minimum Inhibitory Concentration (MIC), suggesting a mechanism involving metal-assisted

membrane penetration.

Table 1: Comparative Antimicrobial Activity (MIC in

) Data synthesized from comparative studies of Schiff bases derived from 4-
fluorobenzaldehyde vs. non-fluorinated controls.

Compound
S. aureus
(Gram +)

E. coli (Gram -)
C. albicans
(Fungal)

Mechanism
Note

Benzaldehyde

(Control)
>100 >100 >100

Weak membrane

interaction

4-F-

Benzaldehyde

Schiff Base

25 - 50 50 - 100 25
Enhanced

lipophilicity

Zn(II) Complex of

4-F-Schiff
6.25 12.5 12.5

Chelation

increases

lipophilicity

(Tweedy's

theory)

Ciprofloxacin

(Std)
0.5 - 1.0 0.01 - 1.0 N/A

DNA Gyrase

inhibition
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Anticancer Activity (Thiosemicarbazones)
Thiosemicarbazones (TSCs) of fluorinated benzaldehydes are potent anticancer agents.[1]

Mechanism: They act as tridentate ligands (N-N-S donor system) that chelate iron and

copper. This depletes cellular iron required for Ribonucleotide Reductase, arresting DNA

synthesis.

Selectivity: 4-fluorobenzaldehyde thiosemicarbazones show high cytotoxicity against A549

(lung) and MCF-7 (breast) cancer lines.

Enzyme Inhibition: Tyrosinase
Fluorinated benzaldehydes are reversible inhibitors of mushroom tyrosinase, the rate-limiting

enzyme in melanin synthesis.[2]

Potency Order: 4-F > 3-F > 2-F.

Causality: The 4-F substituent creates a "tight hydrophobic cover" over the copper active

site, preventing substrate (L-DOPA) entry.

Table 2: Tyrosinase Inhibition Kinetics

Inhibitor IC50 (Diphenolase) Inhibition Type
Ki (Dissociation
Const)

4-Fluorobenzaldehyde 0.16 mM Competitive 0.08 mM

3-Fluorobenzaldehyde 1.06 mM Mixed 0.45 mM

2-Fluorobenzaldehyde 1.62 mM Non-competitive 0.90 mM

Kojic Acid (Std) 0.02 mM Mixed 0.01 mM

Experimental Protocols
Protocol A: Synthesis of 4-Fluorobenzaldehyde
Thiosemicarbazone
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A self-validating protocol for generating anticancer candidates.

Reagents:

4-Fluorobenzaldehyde (10 mmol)

Thiosemicarbazide (10 mmol)

Ethanol (Absolute, 20 mL)

Glacial Acetic Acid (Catalytic, 3-5 drops)

Workflow:

Dissolution: Dissolve thiosemicarbazide in hot ethanol (

) until clear.

Addition: Add 4-fluorobenzaldehyde dropwise with constant stirring.

Catalysis: Add glacial acetic acid. The solution should turn slightly yellow.

Reflux: Reflux at

for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Validation Point: Disappearance of the aldehyde spot (

) and appearance of a lower

product confirms conversion.

Crystallization: Cool to room temperature, then to

overnight.

Filtration: Filter the precipitate, wash with cold ethanol and ether.

Characterization:
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IR: Look for

stretch at

and disappearance of

(

).

M.P.: Expect sharp melting point (approx

depending on purity).

Protocol B: Tyrosinase Inhibition Assay
Spectrophotometric determination of IC50.

Reagents:

Mushroom Tyrosinase (EC 1.14.18.1)

L-DOPA (Substrate, 0.5 mM)

Phosphate Buffer (50 mM, pH 6.8)

Test Compound: Fluorinated Benzaldehyde (dissolved in DMSO, <1% final conc).

Workflow:

Blanking: In a 96-well plate, add 140

buffer + 20

enzyme solution.

Inhibitor Addition: Add 20

of test compound at varying concentrations (0.01 - 5 mM). Incubate at

for 10 mins.
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Substrate Trigger: Add 20

L-DOPA.

Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds

for 10 minutes.

Calculation:

Validation Point: The control slope must be linear (

) for the first 5 minutes.

Metabolism & Toxicology[3][4]
Understanding the metabolic fate is crucial for drug design. Fluorobenzaldehydes are primarily

metabolized in the liver.

Oxidation: The dominant pathway is oxidation by Aldehyde Dehydrogenase (ALDH) to the

corresponding fluorobenzoic acid.

4-Fluorobenzaldehyde

4-Fluorobenzoic acid.

This metabolite is rapidly conjugated with glycine (to form a hippuric acid derivative) and

excreted in urine.

Toxicity:

The aldehyde group is reactive and can form adducts with skin proteins, leading to

sensitization.

Safety Rule: All handling must occur in a fume hood. 4-F-BZ is a lachrymator and skin

irritant.
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Figure 2: Metabolic clearance pathway of fluorinated benzaldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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